

A Comprehensive Technical Review of 2-Iodobenzamide and Its Derivatives

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Compound of Interest

Compound Name: **2-Iodobenzamide**

Cat. No.: **B1293540**

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This technical guide provides an in-depth review of **2-iodobenzamide** and its derivatives, targeting researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and diverse biological activities of these compounds, with a focus on their potential as therapeutic agents.

Physicochemical Properties of 2-Iodobenzamide

2-Iodobenzamide is an organic compound featuring an iodine atom and an amide group attached to a benzene ring.^[1] This substitution pattern makes it a valuable building block in organic synthesis and medicinal chemistry.^[1] The presence of the iodine atom enhances the compound's reactivity, particularly in nucleophilic substitution and cross-coupling reactions, while the amide group allows for hydrogen bond formation, influencing its physical and biological characteristics.^[1]

Table 1: Physicochemical Properties of **2-Iodobenzamide**

Property	Value	Reference
CAS Number	3930-83-4	[2]
Molecular Formula	C ₇ H ₆ INO	[1] [3]
Molecular Weight	247.04 g/mol	[2]
Melting Point	184°C	[2] [4]
Boiling Point	322.5°C at 760 mmHg	[2]
Appearance	White to off-white solid	[1]
Purity	>98.0%	[5]
InChI Key	YE0YYWCXWUDVCX- UHFFFAOYSA-N	[2] [4]
SMILES	NC(=O)c1ccccc1I	[4]

Synthesis of 2-iodobenzamide Derivatives

The synthesis of **2-iodobenzamide** derivatives has been a subject of interest for organic and medicinal chemists due to their potential applications.[\[6\]](#) Various methods have been developed, including conventional and microwave-assisted approaches, as well as palladium- and copper-catalyzed reactions.

A convenient method for synthesizing N-substituted **2-iodobenzamide** derivatives involves the reaction of 2,6-diiodo-4-substituted anilines and 2-iodo-4-substituted anilines with acid chlorides.[\[6\]](#) This can be achieved with or without a palladium catalyst.[\[6\]](#) For instance, the palladium-catalyzed cross-coupling reaction is carried out in the presence of (Ph₃P)₂PdCl₂ in acetonitrile under a nitrogen atmosphere.[\[6\]](#)

Copper-catalyzed tandem reactions have also proven to be an efficient approach for synthesizing complex heterocyclic structures from **2-iodobenzamide** derivatives.[\[7\]](#)[\[8\]](#)[\[9\]](#) This methodology allows for the formation of benzo-fused pyridoindolone derivatives in high yields under mild conditions.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Experimental Protocol: General Synthesis of N-substituted 2-iodobenzamides via Palladium-Catalyzed Cross-Coupling

This protocol describes a general procedure for the synthesis of N-(2-iodo-4-substituted phenyl)-p-substituted benzamides.

Materials:

- 2-iodo-4-substituted aniline
- Substituted acid chloride
- $(\text{Ph}_3\text{P})_2\text{PdCl}_2$ (bis(triphenylphosphine)palladium(II) dichloride)
- Acetonitrile (MeCN)
- Nitrogen gas

Procedure:

- In a reaction flask, dissolve the 2-iodo-4-substituted aniline in acetonitrile.
- Add the substituted acid chloride to the solution.
- Add a catalytic amount of $(\text{Ph}_3\text{P})_2\text{PdCl}_2$ to the reaction mixture.
- Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction and extract the product using an appropriate organic solvent.
- Purify the crude product by column chromatography to obtain the desired N-(2-iodo-4-substituted phenyl)-p-substituted benzamide.^[6]

Biological Activities and Therapeutic Potential

Derivatives of **2-iodobenzamide** have demonstrated a wide range of biological activities, making them promising candidates for drug discovery.

Antimicrobial Activity

Halogenated organic molecules, including benzamide derivatives, have shown significant antimicrobial effects.^[10] The introduction of halogen atoms, particularly iodine, can enhance the biological activity against microbial pathogens.^[10]

Structurally related compounds like salicylanilides have shown activity against various pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*, *Aspergillus fumigatus*, and *Mycobacterium tuberculosis*.^[11] For 2-hydroxy-5-iodobenzamide, the position of the halogen substituent significantly affects its biological activity.^[11]

Table 2: Antimicrobial Activity of Selected Benzamide Derivatives

Compound ID	Bacterial Strain	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
5a	<i>Bacillus subtilis</i>	25	6.25	[12]
5a	<i>Escherichia coli</i>	31	3.12	[12]
6b	<i>Escherichia coli</i>	24	3.12	[12]
6c	<i>Bacillus subtilis</i>	24	6.25	[12]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

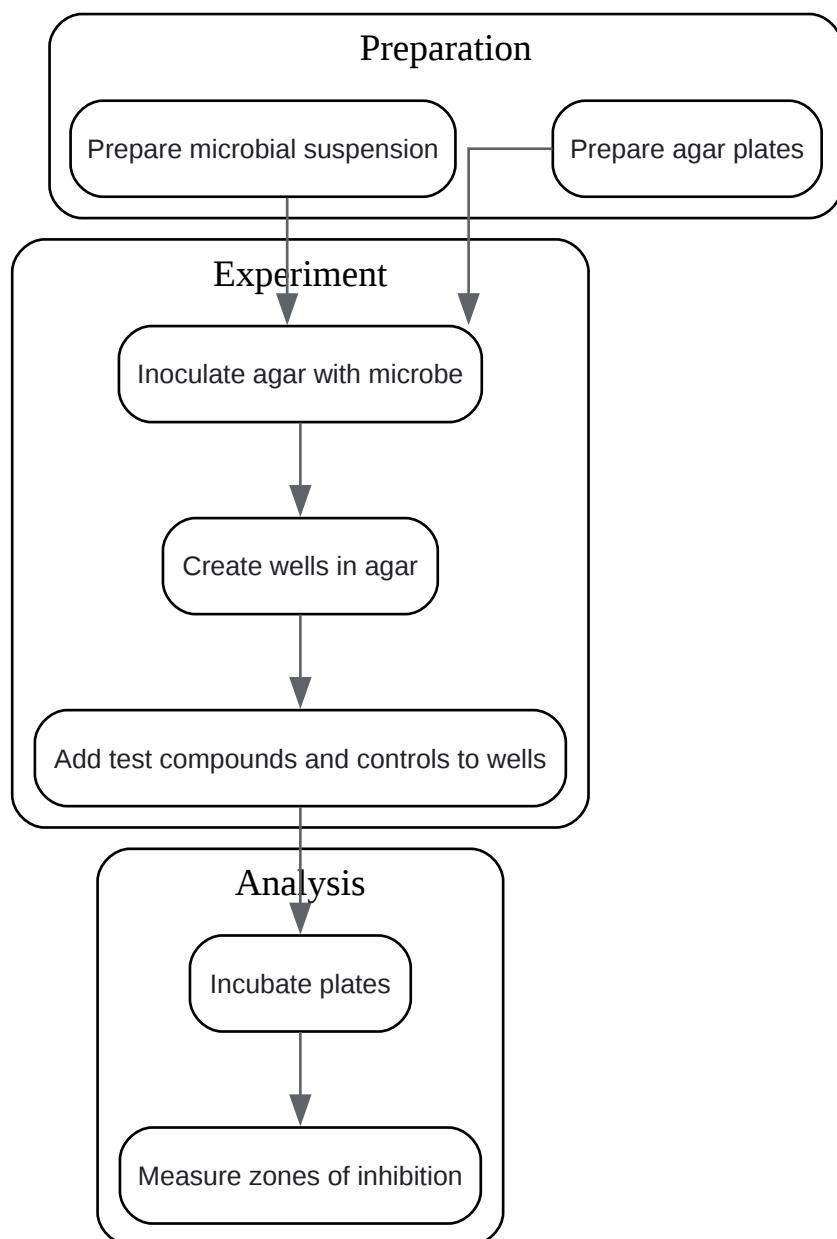
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

- Standardized microbial suspension (e.g., 0.5 McFarland standard)
- Agar plates
- Sterile cork borer
- Test compound solution (e.g., in DMSO)
- Positive control (standard antibiotic)
- Negative control (solvent, e.g., DMSO)

Procedure:

- Inoculation: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria.[10]
- Well Creation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm in diameter) into the agar.[10]
- Compound Addition: Carefully add a fixed volume (e.g., 50-100 μ L) of the test compound solution into each well.[10] Include wells for the positive and negative controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.[10]
- Measurement: Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.



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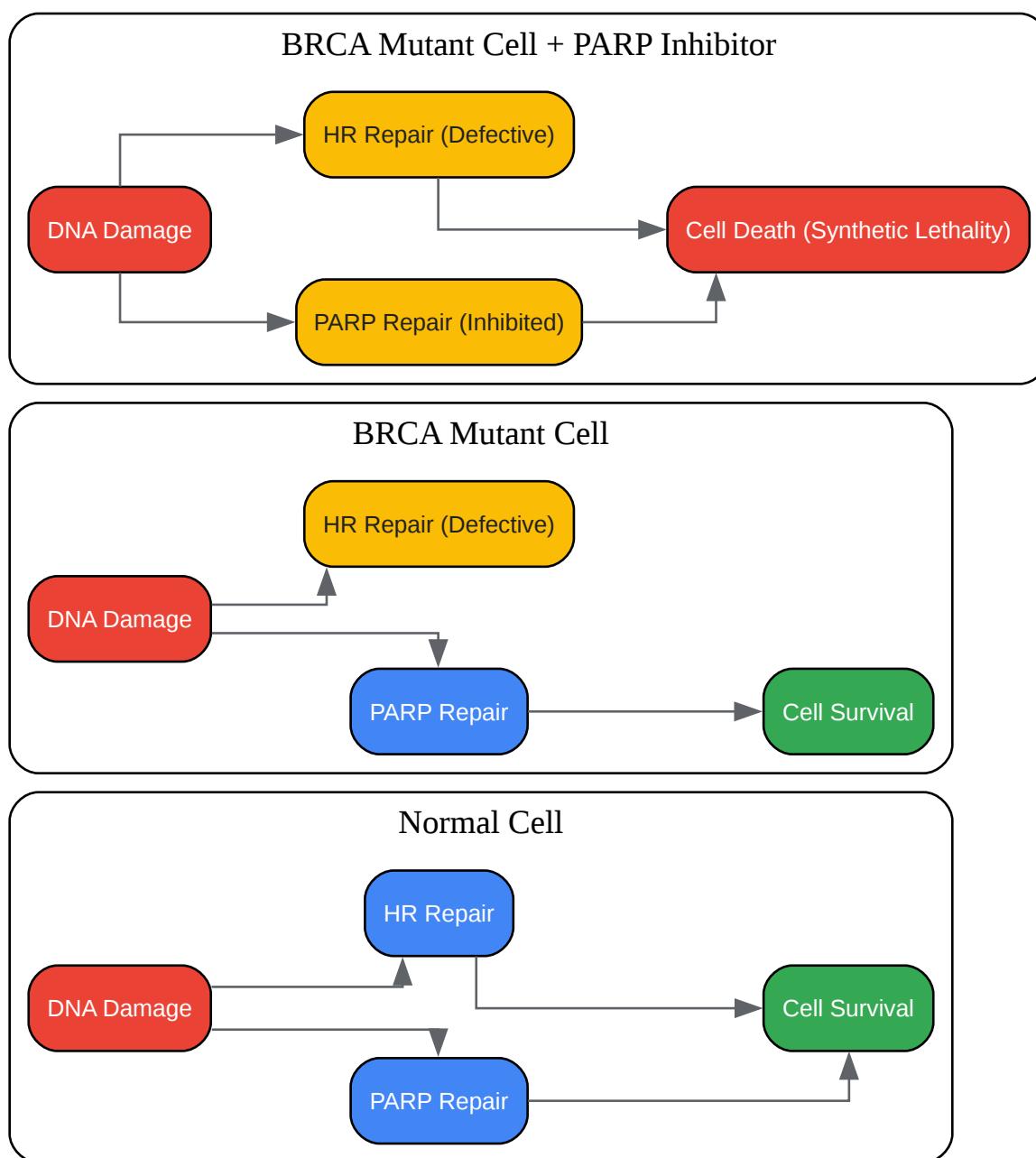
Antimicrobial Susceptibility Testing Workflow

Anticancer Activity

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies.^[13] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA repair.^[13] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to cell death through a concept known as synthetic lethality.^{[13][14]}

While inhibiting either PARP or having a BRCA mutation alone is not lethal, the combination results in significant genomic instability and apoptosis.[13]

PARP inhibitors have been approved for treating cancers associated with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[14][15] However, resistance to PARP inhibitors is a significant clinical challenge.[13] Some benzamide derivatives, such as 3-aminobenzamide, are known PARP inhibitors.[16] The **2-iodobenzamide** scaffold can be explored for the development of novel and more potent PARP inhibitors.



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Mechanism of Synthetic Lethality with PARP Inhibitors

The o-aminobenzamide scaffold, present in some **2-iodobenzamide** derivatives, is a known zinc-binding group found in several histone deacetylase (HDAC) inhibitors.[17] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets in oncology.[17] Therefore, 2-amino-3,5-diiodobenzamide and related structures could serve as starting points for the development of novel HDAC inhibitors.[17]

Novel fluorobenzamidine derivatives have demonstrated antitumor, pro-apoptotic, and anti-metastatic activities against breast cancer in mice.[18] These compounds were shown to down-regulate the expression of CDK1 and HER2, and up-regulate p53, p21, ESR- α , and CAS3, leading to reduced tumor incidence and increased survival.[18]

Future Directions

The versatile scaffold of **2-iodobenzamide** and its derivatives presents numerous opportunities for further research and development.

- Medicinal Chemistry: The development of new derivatives could lead to more potent and selective inhibitors of PARP and HDAC, potentially overcoming existing drug resistance mechanisms.
- Antimicrobial Agents: Further investigation into the structure-activity relationships of these compounds could yield novel antibiotics to combat drug-resistant pathogens.
- Materials Science: The presence of iodine makes these compounds suitable for applications in materials science, such as in the development of polymers or organic light-emitting diodes (OLEDs).[19]

In conclusion, **2-iodobenzamide** and its derivatives are a promising class of compounds with a wide array of biological activities. Their continued exploration holds significant potential for the discovery of new therapeutic agents and advanced materials.

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